8-Val-human calcitonin
Descripción
Structure
2D Structure
Propiedades
Número CAS |
89355-26-0 |
|---|---|
Fórmula molecular |
C151H228N40O45S2 |
Peso molecular |
3387.8 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C151H228N40O45S2/c1-18-75(10)118(143(228)163-66-113(205)182-116(73(6)7)142(227)162-63-111(203)165-77(12)150(235)190-50-30-39-105(190)124(158)209)185-125(210)76(11)166-145(230)120(79(14)194)186-130(215)92(46-48-108(155)200)169-141(226)106-40-31-51-191(106)151(236)102(57-85-36-26-21-27-37-85)179-148(233)122(81(16)196)188-138(223)98(58-87-62-159-70-164-87)174-132(217)95(54-83-32-22-19-23-33-83)172-128(213)90(38-28-29-49-152)168-135(220)100(60-110(157)202)175-133(218)96(55-84-34-24-20-25-35-84)173-136(221)101(61-115(207)208)176-129(214)91(45-47-107(154)199)170-147(232)121(80(15)195)187-137(222)97(56-86-41-43-88(198)44-42-86)178-146(231)119(78(13)193)183-114(206)65-161-127(212)93(52-71(2)3)177-144(229)117(74(8)9)184-140(225)104(69-238)181-149(234)123(82(17)197)189-139(224)103(67-192)180-131(216)94(53-72(4)5)171-134(219)99(59-109(156)201)167-112(204)64-160-126(211)89(153)68-237/h19-27,32-37,41-44,62,70-82,89-106,116-123,192-198,237-238H,18,28-31,38-40,45-61,63-69,152-153H2,1-17H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,227)(H,163,228)(H,165,203)(H,166,230)(H,167,204)(H,168,220)(H,169,226)(H,170,232)(H,171,219)(H,172,213)(H,173,221)(H,174,217)(H,175,218)(H,176,214)(H,177,229)(H,178,231)(H,179,233)(H,180,216)(H,181,234)(H,182,205)(H,183,206)(H,184,225)(H,185,210)(H,186,215)(H,187,222)(H,188,223)(H,189,224)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,116-,117-,118-,119-,120-,121-,122-,123-/m0/s1 |
Clave InChI |
MYUAQRALWPOWGP-DSCKDRDKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)N |
Origen del producto |
United States |
Synthetic and Biosynthetic Methodologies for 8 Val Human Calcitonin Analogues
Recombinant DNA Approaches for Site-Specific Valine-8 Introduction
Recombinant DNA technology provides a powerful means for the production of 8-Val-hCT, often through the expression of a fusion protein in a microbial host. This biosynthetic route allows for the precise incorporation of valine at the 8th position of the human calcitonin sequence.
Gene Synthesis and Construction of Val8-hCT Coding Sequences for Expression
A critical first step in the recombinant production of 8-Val-hCT is the design and synthesis of a gene that encodes this specific analogue. The process involves the chemical synthesis of a DNA sequence that codes for the 32 amino acids of human calcitonin, with the codon for the 8th amino acid being that of valine. This synthetic gene is then fused to a larger, highly expressed gene, such as a synthetic human interferon-gamma (IFN-γ) gene. researchgate.net
The rationale behind creating a fusion gene is to leverage the host's expression machinery for high-level production of the fusion protein. The IFN-γ gene, for instance, can be placed under the control of a strong synthetic promoter and a robust ribosome binding site to ensure efficient transcription and translation in the host organism. researchgate.net
Characterization of Fusion Protein Expression Systems (e.g., Escherichia coli Expression of Interferon-gamma-Val8-hCT Hybrid Proteins)
Escherichia coli (E. coli) is a commonly used host for the expression of recombinant proteins. In the case of 8-Val-hCT, a hybrid protein comprising IFN-γ and 8-Val-hCT has been successfully expressed in E. coli. The fusion protein, consisting of 140 amino acids, was produced at levels of 100-150 micrograms per liter of bacterial suspension. researchgate.net This level of expression demonstrates the feasibility of using E. coli as a cellular factory for producing the 8-Val-hCT precursor.
The expression of the fusion protein often results in its accumulation within the host cell as insoluble aggregates known as inclusion bodies. While this can simplify initial purification, it necessitates subsequent solubilization and refolding steps to obtain the correctly folded and active peptide.
Optimizing Enzymatic or Chemical Cleavage Strategies for Peptide Release
Once the fusion protein is expressed and purified, the 8-Val-hCT peptide must be released from its fusion partner. This is achieved by incorporating a specific cleavage site between the two protein domains.
Chemical Cleavage: A common chemical cleavage method involves the use of cyanogen (B1215507) bromide (CNBr). This reagent specifically cleaves at the C-terminal side of methionine residues. By designing the fusion protein with a methionine residue at the junction between IFN-γ and 8-Val-hCT, CNBr treatment can be used to liberate the desired peptide. researchgate.net
Enzymatic Cleavage: Enzymatic methods offer higher specificity and milder reaction conditions compared to chemical cleavage. Several proteases are commonly used for this purpose, each recognizing a specific amino acid sequence.
| Cleavage Enzyme | Recognition Sequence |
| Factor Xa | Ile-(Glu or Asp)-Gly-Arg-X |
| Enterokinase | Asp-Asp-Asp-Asp-Lys-X |
| Thrombin | Leu-Val-Pro-Arg-Gly-Ser |
| TEV Protease | Glu-Asn-Leu-Tyr-Phe-Gln-Gly |
| SUMO Protease | Recognizes the tertiary structure of SUMO |
The choice of cleavage strategy depends on the amino acid sequence of the target peptide and the fusion partner. For 8-Val-hCT, a cleavage site would be engineered that is absent in the sequence of the calcitonin analogue itself to prevent internal cleavage. Optimization of cleavage involves adjusting parameters such as enzyme-to-substrate ratio, temperature, and incubation time to maximize the yield of the released peptide while minimizing non-specific degradation.
Solid-Phase Peptide Synthesis (SPPS) Techniques for 8-Val-hCT and its Analogues
Solid-phase peptide synthesis (SPPS) is a powerful chemical method for the stepwise synthesis of peptides on a solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS.
Optimization of Peptide Chain Assembly and Coupling Efficiencies
Several factors influence coupling efficiency, including the choice of coupling reagents, the solvent, and the reaction time. Common coupling reagents used in Fmoc SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure), and phosphonium (B103445) or aminium/uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Monitoring the completion of each coupling reaction is essential. The ninhydrin (B49086) (Kaiser) test is a common qualitative method used to detect the presence of free primary amines on the resin, indicating an incomplete reaction. If a coupling reaction is incomplete, a second coupling step is typically performed before proceeding to the next deprotection step.
Evaluation of Protecting Group Strategies for Amino Acid Side Chains
To prevent unwanted side reactions during peptide synthesis, the reactive side chains of amino acids must be protected. The choice of protecting groups is critical and they must be stable to the conditions of Nα-deprotection (typically treatment with a base like piperidine (B6355638) in Fmoc SPPS) but readily removable at the end of the synthesis.
In the context of synthesizing 8-Val-hCT, various amino acids require side-chain protection. The following table outlines some commonly used protecting groups in Fmoc SPPS for the amino acids present in human calcitonin.
| Amino Acid | Side Chain Functional Group | Common Protecting Group(s) |
| Aspartic Acid (Asp) | Carboxyl | tert-Butyl (tBu) |
| Glutamic Acid (Glu) | Carboxyl | tert-Butyl (tBu) |
| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) |
| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) |
| Lysine (Lys) | Amino | tert-Butoxycarbonyl (Boc) |
| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm) |
| Histidine (His) | Imidazole | Trityl (Trt) |
| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) |
The phenylsulfonylethoxycarbonyl (Psc) and phenylsulfonylethyl (Pse) groups are examples of alternative protecting groups that have been explored in peptide synthesis. The selection of an optimal protecting group strategy depends on the specific peptide sequence and the desired final product. For 8-Val-hCT, a standard Fmoc/tBu approach with appropriate side-chain protection for the constituent amino acids would be a viable synthetic route.
Application and Challenges of Segment Condensation Strategies in Longer Peptide Synthesis
Segment condensation, also known as fragment condensation, is a powerful strategy for the synthesis of long peptides like human calcitonin and its analogues. This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together in a convergent manner to form the final, full-length peptide. slideshare.netnih.gov This method offers several advantages over a linear, stepwise solid-phase peptide synthesis (SPPS), where amino acids are added one by one from the C-terminus to the N-terminus.
However, the application of segment condensation is not without its challenges, particularly for longer and more complex peptides like calcitonin analogues. A significant hurdle is the potential for low solubility of the protected peptide fragments. slideshare.netbiomatik.com As peptide chains elongate, they can aggregate, making them difficult to handle and purify. Another major challenge is the risk of racemization at the C-terminal amino acid of the peptide fragment during the coupling step. researchgate.net This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.
Furthermore, the coupling of large peptide fragments can be slow and inefficient, requiring carefully optimized coupling reagents and conditions to achieve a reasonable yield. mblintl.com The presence of certain amino acid sequences, particularly those prone to forming secondary structures, can further complicate the synthesis by causing aggregation. mblintl.com Human calcitonin itself has a high tendency to aggregate and form gels in vitro, which can limit its therapeutic usefulness. nih.govrsc.org This inherent property of the molecule can also pose a significant challenge during its synthesis.
Detailed Research Findings
Research into the synthesis of human calcitonin analogues has led to the development of molecules with improved properties. One such analogue is [Val8]-human calcitonin ([Val8]-HCT), where the methionine at position 8 is replaced by valine. Studies have shown that this single amino acid substitution results in an analogue that is 4 to 5 times more potent than native human calcitonin (HCT) in its hypocalcemic effects in rats. nih.gov The duration of action of [Val8]-HCT was also found to be nearly twice as long as that of HCT. nih.gov
Another doubly substituted analogue, [Bmp1, Val8]-HCT, which has a deaminated cysteine residue at the N-terminus in addition to the valine substitution, was found to be about 6 times more potent than HCT. nih.gov These findings highlight the significant impact that specific amino acid substitutions can have on the biological activity of human calcitonin. The synthesis of these analogues was achieved and their biological activities were compared, demonstrating the utility of chemical synthesis in exploring structure-activity relationships of peptide hormones. nih.gov
The table below summarizes the relative potency of these human calcitonin analogues compared to native human calcitonin.
| Compound | Modification(s) | Relative Potency vs. HCT |
| [Val8]-HCT | Methionine at position 8 replaced by Valine | 4-5 times more potent |
| [Tyr22]-HCT | Phenylalanine at position 22 replaced by Tyrosine | 4-5 times more potent |
| [Val8, Tyr22]-HCT | Double substitution at positions 8 and 22 | Similar to single substitutions |
| [Bmp1, Val8]-HCT | Deaminated Cysteine at position 1 and Valine at position 8 | ~6 times more potent |
Data sourced from a comparative study on the hypocalcemic effects of human calcitonin analogues in rats. nih.gov
While specific details on the application of segment condensation for the synthesis of 8-Val-human calcitonin are not extensively documented in publicly available literature, the general principles and challenges of this strategy for long peptides are well-established. The successful synthesis and enhanced biological activity of [Val8]-HCT underscore the importance of continued research into the synthesis of novel calcitonin analogues.
Structural Elucidation and Conformational Analysis of 8 Val Human Calcitonin Analogues
Primary Sequence Verification and Disulfide Bridge Topology (Cys1-Cys7)
Human calcitonin is a 32-amino acid polypeptide hormone. rsc.orgwikipedia.org A defining structural feature of hCT and its analogues is the N-terminal loop created by a disulfide bond between the cysteine residues at position 1 and position 7. nih.govresearchgate.net This Cys1-Cys7 bridge is crucial for maintaining the conformational integrity of the N-terminal region, which is involved in receptor interaction. nih.govnih.gov
The primary sequence of native human calcitonin is as follows: Cys-Gly-Asn-Leu-Ser-Thr-Cys-Met-Leu-Gly-Thr-Tyr-Thr-Gln-Asp-Phe-Asn-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH₂ researchgate.net
In the 8-Val-human calcitonin analogue, the Methionine (Met) at position 8 is substituted with Valine (Val). The resulting primary sequence is: Cys-Gly-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Thr-Tyr-Thr-Gln-Asp-Phe-Asn-Lys-Phe-His-Thr-Phe-Pro-Gln-Thr-Ala-Ile-Gly-Val-Gly-Ala-Pro-NH₂
This substitution replaces a flexible, sulfur-containing amino acid with a more rigid, hydrophobic, branched-chain amino acid. The disulfide bridge topology remains Cys1-Cys7, preserving the seven-residue N-terminal loop. nih.gov
Advanced Spectroscopic Characterization of Secondary and Tertiary Structures
Spectroscopic methods are essential for elucidating the complex conformational landscape of peptides like hCT and its analogues.
Two-dimensional NMR spectroscopy has been instrumental in characterizing the solution structure of human calcitonin. Studies on hCT reveal that the peptide is highly flexible in aqueous solutions and lacks a single, well-defined conformation. nih.govnih.gov In various solvent systems, different structural propensities are observed:
Flexibility and Extended Conformations: In dimethyl sulfoxide (B87167) (DMSO), hCT exhibits significant flexibility but with domains in extended conformations, particularly in the segments Asn3-Gly10, Gln14-Thr21, and Thr25-Ala31. nih.gov
Turn and Helical Structures: These extended regions can dynamically form isolated beta-turns and, in the central part of the peptide, adjacent tight turns that resemble a 3(10) helix structure. nih.gov
Beta-Sheet Formation: In a DMSO-water mixture, the peptide chain becomes more rigid, favoring an ordered, extended conformation. Under these conditions, a short antiparallel beta-sheet can form in the central region (residues 16-21). nih.gov
For this compound, the Met8Val substitution is located within the flexible N-terminal domain (Asn3-Gly10). The introduction of the bulkier, more rigid valine residue in place of methionine could locally reduce conformational flexibility within the Cys1-Cys7 loop, potentially influencing the propensity of this region to adopt specific turn structures or interact with the rest of the peptide.
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides in response to environmental changes. nih.gov Studies on human calcitonin have shown that its conformation is highly sensitive to factors such as temperature and the presence of membrane-mimicking environments like micelles. nih.govresearchgate.net
Monomeric hCT in a phosphate (B84403) buffer at physiological pH typically displays a random coil structure with a notable amount of polyproline II (PPII)-helix component. nih.govresearchgate.net However, this conformation can transition under different conditions, as summarized in the table below.
| Condition | Predominant Secondary Structure of hCT | Reference |
| Phosphate Buffer (pH 7.3) | Random coil with significant PPII-helix component | nih.gov |
| Agitation in Buffer | Soluble aggregates with antiparallel β-sheet structure | nih.gov |
| Cationic CTAB Micelles | α-helix | nih.gov |
| Anionic SDS Micelles | Combination of α-helix and β-sheet | nih.gov |
| Zwitterionic SB3-14 Micelles | Combination of α-helix and β-sheet | nih.gov |
| Noncharged DDM Micelles | Mainly random coil | nih.gov |
The substitution at position 8 with the hydrophobic valine residue in this compound would likely enhance the peptide's interaction with the hydrophobic cores of micelles, potentially altering the specific transitions observed. For instance, the increased hydrophobicity in the N-terminal region could promote a more pronounced α-helical conformation in the presence of anionic or zwitterionic surfactants.
While solution NMR provides insight into monomeric and early oligomeric states, high-resolution solid-state NMR (ssNMR) is essential for characterizing the structure of insoluble amyloid fibrils. Studies on hCT have revealed that the fibrillation process involves significant conformational transitions. For example, ssNMR has shown that a region around Gly10 can adopt a localized α-helical structure at acidic pH, which then converts into a β-sheet structure as fibrils mature. This indicates that fibril formation is a dynamic process involving intermediate conformations.
The Met8Val substitution in this compound could influence this pathway. Since position 8 is adjacent to the region that forms a transient α-helix, altering its hydrophobicity and conformational rigidity could either stabilize or destabilize this intermediate, thereby affecting the kinetics and morphology of fibril formation.
Computational Approaches to Molecular Structure and Dynamics
Computational methods, particularly molecular dynamics simulations, provide atomic-level insights into peptide conformation and the complex process of aggregation that are often inaccessible to experimental techniques alone.
Molecular dynamics (MD) simulations have been widely applied to study the amyloidogenic behavior of hCT and its analogues. rsc.orgeurekajournals.com These simulations can model the self-assembly process and predict how specific mutations might alter the propensity for fibril formation. rsc.org
Key findings from MD simulations of hCT include: | Research Finding | Significance | Reference | | :--- | :--- | :--- | | Spontaneous β-sheet formation | Simulations show that fragments of hCT can spontaneously form β-sheets, the core structure of amyloid fibrils. | rsc.org | | Stability of Fibril Structures | MD studies have been used to compare the stability of different proposed fibril arrangements, such as parallel versus antiparallel β-sheets. | rsc.org | | Identification of Key Residues | Simulations help identify key residues that are critical for aggregation, guiding the design of less aggregation-prone analogues. rsc.org | | Conformational Stability | The stability of the peptide in solution can be assessed by calculating parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration over time. eurekajournals.com |
For this compound, an MD simulation could be employed to directly compare its conformational dynamics and aggregation propensity to that of the wild-type hCT. The simulation would likely show that the increased hydrophobicity and rigidity at position 8 alters intramolecular interactions and the solvation landscape of the N-terminal loop. This could, in turn, affect the early stages of oligomerization by modifying the peptide-peptide interaction interface, potentially leading to a different rate or pathway of fibril formation compared to native hCT.
Homology Modeling and Ab Initio Structure Prediction
The structural elucidation of peptide analogues such as this compound relies heavily on computational methods when empirical data from techniques like X-ray crystallography or NMR spectroscopy are not available. The two primary in silico approaches for this are homology modeling and ab initio structure prediction. biologicalmodeling.orgwikipedia.org
Homology Modeling , also known as comparative modeling, constructs a three-dimensional model of a "target" sequence based on its alignment to a "template" protein with a known experimental structure. wikipedia.orgyoutube.com This method is founded on the principle that evolutionarily related proteins exhibit highly conserved structures, often more so than their amino acid sequences. wikipedia.org For this compound, the high-resolution structure of native human calcitonin or other closely related calcitonin family peptides would serve as an appropriate template. The process involves aligning the amino acid sequence of the 8-Val analogue with the template, followed by building the model by copying the coordinates of the conserved residues and modeling the substituted Valine-8 residue and any resulting local conformational adjustments. The quality of the resulting model is directly dependent on the sequence identity between the target and the template. wikipedia.org
A combination of these computational strategies is often used to generate a comprehensive structural model. Homology modeling provides a robust framework based on a known fold, while ab initio methods can refine the model, particularly in regions where the template may not be a perfect representation of the analogue's conformation.
Investigating the Impact of Valine-8 on Overall Peptide Conformation and Flexibility within the N-Terminal Region (Val8-Leu16)
The substitution of the native methionine residue at position 8 with valine in human calcitonin has a significant influence on the peptide's structure, particularly within the N-terminal domain spanning residues Val8 to Leu16. This region is a critical component of the amphipathic α-helix that is known to be essential for receptor binding and activation. nih.govmdpi.com Computational analyses are employed to investigate how the Valine-8 substitution affects the conformation and dynamic flexibility of this helical segment.
The native methionine residue possesses a flexible, unbranched side chain. In contrast, valine has a shorter, β-branched side chain, which introduces greater steric hindrance and reduces the conformational freedom of the local peptide backbone. Furthermore, valine is more hydrophobic than methionine. This enhanced hydrophobicity at position 8 is hypothesized to stabilize the amphipathic nature of the N-terminal α-helix, a key feature for its interaction with the calcitonin receptor. mdpi.com
Structural investigations would focus on comparing the conformational ensemble of the Val8-Leu16 region in both the native and the 8-Val analogue. Molecular dynamics (MD) simulations are a primary tool for such studies, allowing for the exploration of peptide flexibility and the stability of secondary structures over time. Key parameters analyzed include helical content, side-chain orientation, solvent accessible surface area (SASA), and root mean square fluctuation (RMSF) to quantify flexibility. The introduction of valine is expected to decrease the RMSF of the backbone around position 8, indicating reduced flexibility, and to promote a more stable and well-defined helical structure throughout the Val8-Leu16 segment. This increased structural rigidity and hydrophobicity in the N-terminus may facilitate a more favorable interaction with the hydrophobic core of the receptor's transmembrane domain. mdpi.com
The table below illustrates the types of comparative data generated from such a computational investigation to assess the structural impact of the Valine-8 substitution.
| Structural Parameter | Region Analyzed | Human Calcitonin (Met-8) | This compound (Val-8) | Interpretation of Change |
|---|---|---|---|---|
| Helical Content (%) | Val8-Leu16 | ~65% | ~80% | Increased helical stability |
| Average RMSF (Å) | Backbone atoms (Val8-Leu16) | 1.2 Å | 0.8 Å | Reduced backbone flexibility |
| Hydrophobic SASA (Ų) | Val8-Leu16 | 450 Ų | 510 Ų | Enhanced hydrophobic character |
| Φ Dihedral Angle (Val-8) | Residue 8 | -62° ± 10° | -65° ± 5° | More constrained backbone torsion |
| Ψ Dihedral Angle (Val-8) | Residue 8 | -41° ± 12° | -40° ± 6° | More constrained backbone torsion |
Note: The data presented in the table are representative examples derived from typical molecular dynamics simulation results for illustrative purposes and are not from a specific published study.
These structural modifications, characterized by a more stable and rigid N-terminal helix with enhanced amphipathicity, are believed to underlie the increased biological potency observed in the this compound analogue. nih.gov
Structure Activity Relationship Sar of 8 Val Human Calcitonin and N Terminal Modified Peptides
Functional Role of the N-Terminal Disulfide-Bonded Ring (Residues 1-7) in Receptor Interaction
The N-terminus of calcitonin and related peptides, such as Calcitonin Gene-Related Peptide (CGRP), is characterized by a seven-residue ring formed by a disulfide bond between cysteine residues at positions 1 and 7. nih.gov This cyclic structure is not merely a structural feature but is indispensable for receptor activation. nih.govnih.gov Studies have demonstrated that the integrity of this disulfide bridge is essential for the biological activity of the entire molecule. nih.gov Disruption of this bond, for instance through S-carboxyamidomethylation, results in a complete loss of activity. nih.gov
Furthermore, the truncation of this N-terminal loop, as seen in the antagonist CGRP(8-37), leads to a loss of the peptide's ability to activate the receptor, confirming that residues 1-7 are required for agonism. nih.govcreighton.edu While the C-terminal portion of the peptide primarily binds to the extracellular domain of the receptor, the N-terminal ring interacts with the transmembrane and extracellular loop regions to trigger receptor activation and subsequent intracellular signaling. guidetopharmacology.orgnih.gov N-terminal fragments of CGRP that include this ring have been reported to possess agonist activity, whereas the isolated ring itself (CGRP(1-7)) may act as an antagonist. researchgate.net This underscores the critical role of the disulfide-bonded ring as the primary determinant of agonist function in the calcitonin family of peptides. nih.gov
Specific Contributions of Residue 8 (Valine vs. Native Methionine) to Receptor Binding and Activation
Position 8, located immediately adjacent to the N-terminal ring, plays a significant role in modulating the activity of human calcitonin. The native peptide contains a methionine at this position, which is susceptible to oxidation, potentially leading to loss of activity.
Substituting the native methionine at position 8 with valine ([Val8]-HCT) results in a substantial enhancement of biological activity. nih.gov This single amino acid modification yields an analogue that is approximately four to five times more potent in its hypocalcemic effect in rats compared to synthetic human calcitonin (HCT). nih.gov In addition to increased potency, the duration of action of [Val8]-HCT is nearly doubled. nih.gov Another analogue that combined the valine substitution at position 8 with three leucine (B10760876) substitutions also proved to be highly active. nih.gov The introduction of the stable, non-oxidizable valine residue likely contributes to the increased potency and prolonged effect, making 8-Val-human calcitonin a more robust analogue. nih.gov
| Compound | Modification | Relative Potency (vs. HCT) | Duration of Action (vs. HCT) | Reference |
|---|---|---|---|---|
| Human Calcitonin (HCT) | Native Peptide | 1x | 1x | nih.gov |
| [Val8]-HCT | Methionine-8 to Valine | ~4-5x | ~2x | nih.gov |
| [Bmp1, Val8]-HCT | Deaminated Cys-1, Met-8 to Val | ~6x | Slightly longer than [Val8]-HCT | nih.gov |
The importance of the N-terminal region for receptor activation is further highlighted by studies on truncated peptide fragments, most notably CGRP(8-37). This peptide, which lacks the first seven amino acids (the disulfide-bonded ring) of CGRP, is the archetypal competitive antagonist of the CGRP receptor. frontiersin.orgfrontiersin.org While it retains a high affinity for the receptor, it is devoid of the intrinsic ability to activate it. nih.govacs.org
The creation of CGRP(8-37) demonstrates a clear separation of domains for binding and activation. creighton.edunih.gov The bulk of the peptide (residues 8-37) contains the primary determinants for receptor binding, but the N-terminal ring (residues 1-7) is the essential component for agonism. creighton.edu Further truncations of CGRP(8-37) from its N-terminus generally lead to a marked reduction in antagonist potency, indicating that structural elements within the 8-37 sequence are crucial for maintaining high-affinity binding to the CGRP receptor. creighton.edu
Differential Impact on Agonist and Antagonist Properties at Calcitonin Receptors versus Calcitonin Gene-Related Peptide Receptors
While calcitonin and CGRP are structurally related and can cross-react at each other's receptors, their pharmacology is distinct, a fact that is sharply illustrated by the actions of CGRP(8-37). nih.gov At the CGRP receptor, CGRP(8-37) acts as a selective and potent competitive antagonist, inhibiting the adenylate cyclase activation induced by native CGRP. nih.gov
In stark contrast, when CGRP(8-37) interacts with calcitonin (CT) receptors, it behaves as an agonist. nih.gov In cell lines where CT receptors are abundant, such as LLC-PK1 cells, CGRP(8-37) stimulates the production of cAMP. nih.gov This dual functionality makes CGRP(8-37) a valuable pharmacological tool for differentiating between the actions mediated by specific CGRP receptors versus those mediated by CT receptors. nih.gov This differential activity underscores that while the binding domains of the receptors may recognize similar peptide backbones, the specific structural requirements for triggering activation are unique to each receptor type.
Identification of Critical Residues Beyond Position 8 Influencing Bioactivity and Conformational Determinants
Within the N-terminal ring itself, specific residues serve as key conformational determinants. For CGRP, Ala-5 and Thr-6 have been identified as crucial for agonist activity. nih.gov Ala-5 is also very important for receptor binding, while substitution of Thr-6 can destroy measurable efficacy. nih.gov These findings suggest that the side chains of these residues are intimately involved in the interaction with the receptor's transmembrane domain that leads to activation. nih.gov
Further along the peptide chain, an amphipathic α-helical segment between residues 8 and 18 is important for high-affinity binding. nih.govnih.gov Within this region of CGRP, Arg-11 and Arg-18 have been shown to play a significant role. nih.govnih.gov For human calcitonin, the region spanning residues 17-21 is critical for receptor binding and bioactivity. nih.gov In particular, residues Lys-18 and Phe-19 are key determinants of the peptide's conformational and topological features, which in turn influence its interaction with the receptor and its state of self-association. nih.gov The replacement of aromatic amino acids at positions 12, 16, and 19 with leucine, a feature found in the highly potent salmon calcitonin, can increase the potency of human calcitonin analogues tenfold. nih.gov
| Peptide | Residue(s) | Identified Role | Reference |
|---|---|---|---|
| CGRP | Ala-5, Thr-6 | Key determinants of agonist activity; Ala-5 also important for binding. | nih.gov |
| CGRP | Arg-11, Arg-18 | Contribute to high-affinity binding within the 8-18 α-helix. | nih.govnih.gov |
| Human Calcitonin | Lys-18, Phe-19 | Critical for receptor binding and in vivo bioactivity. | nih.gov |
| Human Calcitonin | Leu-12, Leu-16, Leu-19 | Substitution of native aromatic residues with Leu enhances potency. | nih.gov |
The Role of the C-Terminal Region in Overall Peptide Conformation and Receptor Engagement
The interaction between calcitonin family peptides and their receptors is often described by a "two-domain" binding model. guidetopharmacology.orgnih.gov This model posits that the C-terminal region of the peptide engages in the initial binding step with the N-terminal extracellular domain (ECD) of the receptor. guidetopharmacology.orgnih.gov This initial interaction is crucial for affinity and selectivity and serves to anchor the peptide, facilitating the subsequent binding of the peptide's N-terminal activation domain to the receptor's transmembrane core. nih.gov
The C-terminal region is therefore necessary for the peptide to assume the correct conformation for effective receptor engagement. nih.gov Studies have shown that even the loss of two amino acids at the C-terminus of CGRP results in a marked decrease in activity. nih.gov For CGRP, the amidated phenylalanine at the C-terminus (position 37) is critical for high-affinity receptor interaction. nih.gov Similarly, for salmon calcitonin, the C-terminal proline at position 32 is a key residue for binding to the calcitonin receptor ECD. mdpi.com This highlights the C-terminal region's essential role in the initial, high-affinity recognition step that precedes receptor activation. nih.govguidetopharmacology.org
Receptor Pharmacology and Signaling Mechanisms of 8 Val Human Calcitonin Analogues in Vitro
Quantitative Receptor Binding Kinetics and Affinity Profiling
The interaction between a ligand and its receptor is the initial step in a cascade of cellular events. The affinity and kinetics of this binding are crucial determinants of the ligand's biological activity.
Determination of Dissociation Constants (Kd) and Association Rates with Human Calcitonin Receptor (CTR)
Research has established the binding affinity of human calcitonin for its receptor. For instance, studies have reported a dissociation constant (Kd) for human calcitonin binding to the human calcitonin receptor expressed in various cell lines.
Table 1: Dissociation Constants (Kd) for Calcitonin Analogues
| Ligand | Receptor/Cell Line | Dissociation Constant (Kd) |
| Human Calcitonin | Human CTR | Data not available in search results |
| Salmon Calcitonin | Human CTR | Data not available in search results |
The substitution of methionine with valine at position 8 in human calcitonin, creating [Val8]-hCT, has been shown to result in an analogue that is 4 to 5 times more potent in its hypocalcemic effect in rats and has a longer duration of action compared to native human calcitonin nih.gov. This enhanced in vivo potency strongly suggests that the valine substitution may lead to a lower dissociation constant (higher affinity) and/or altered association and dissociation rates at the human calcitonin receptor. A slower dissociation rate, for example, would lead to a more prolonged receptor activation and signaling, consistent with the observed longer duration of action nih.gov.
Comparative Binding Studies with Native Human Calcitonin and Other Calcitonin Family Ligands
Comparative studies are essential to understand the relative receptor affinity of different calcitonin analogues. Salmon calcitonin (sCT), for instance, is known to have a significantly higher affinity for the human calcitonin receptor than human calcitonin itself, which contributes to its greater potency mdpi.com.
While direct comparative binding studies for 8-Val-human calcitonin are not detailed in the available literature, the increased in vivo potency of [Val8]-hCT suggests that its binding affinity for the CTR would likely be higher than that of native human calcitonin nih.gov. The calcitonin peptide family also includes other ligands such as amylin and calcitonin gene-related peptide (CGRP), which can interact with the calcitonin receptor, sometimes in complex with receptor activity-modifying proteins (RAMPs) nih.govguidetopharmacology.org. Understanding the binding profile of this compound in relation to these other ligands would provide a more complete picture of its receptor selectivity.
Adenylyl Cyclase/cAMP Signaling Pathway Activation
The primary signaling pathway activated by the calcitonin receptor is the adenylyl cyclase/cyclic AMP (cAMP) pathway. This second messenger system is crucial for mediating the downstream effects of calcitonin.
Dose-Response Characterization of Intracellular cAMP Production
Activation of the calcitonin receptor leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP nih.gov. The potency of a calcitonin analogue is often determined by its ability to stimulate cAMP production in a dose-dependent manner.
Although specific dose-response curves for cAMP production induced by this compound are not available, the enhanced in vivo potency of this analogue strongly implies that it would be a more potent stimulator of cAMP production compared to native human calcitonin. This would be reflected in a lower EC50 value (the concentration required to elicit 50% of the maximal response) in a cAMP assay.
Table 2: Comparative Potency of Calcitonin Analogues in Stimulating cAMP Production
| Ligand | Cell Line/System | EC50 for cAMP Production |
| Human Calcitonin | BEN cells (human cancer cell line) | 90 nM nih.gov |
| Salmon Calcitonin | BEN cells (human cancer cell line) | 6-8 nM nih.gov |
| Porcine Calcitonin | BEN cells (human cancer cell line) | 18 nM nih.gov |
| This compound | Data not available in search results | Data not available in search results |
The data in Table 2, derived from studies on a human cancer cell line, illustrates the relative potencies of different calcitonin analogues in stimulating adenylyl cyclase nih.gov. Given that [Val8]-hCT is 4 to 5 times more potent than hCT in vivo, it is reasonable to hypothesize that its EC50 for cAMP production would be significantly lower than that of native human calcitonin nih.gov.
Analysis of Sustained Signaling and Ligand Bias Phenomena
The duration of the cAMP signal can be as important as its initial intensity. Some ligands can induce a sustained signaling response, which may be linked to their kinetic binding properties, such as a slow dissociation rate. This prolonged signaling can have distinct physiological consequences.
The observation that [Val8]-hCT has a longer duration of action in vivo suggests that it may induce a more sustained cAMP signal compared to native human calcitonin nih.gov. This could be a result of slower dissociation from the receptor, leading to prolonged activation of adenylyl cyclase.
Ligand bias is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. For the calcitonin receptor, this could manifest as a bias towards the Gs/cAMP pathway versus other potential signaling pathways, such as those involving β-arrestin. While there is no specific data on ligand bias for this compound, its enhanced and prolonged activity makes it an interesting candidate for such investigations.
Investigations into Beta-Arrestin Recruitment and Other Downstream Signaling Events
In addition to G protein-mediated signaling, GPCRs like the calcitonin receptor can also signal through β-arrestin pathways nih.gov. Upon receptor activation, β-arrestins are recruited to the receptor, which can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades.
The recruitment of β-arrestin is a key regulatory step and can be quantified using various assay technologies nih.govnih.gov. The pattern of β-arrestin recruitment can differ between agonists, contributing to the concept of biased agonism.
There is currently no available data on β-arrestin recruitment specifically for this compound. Investigating the β-arrestin recruitment profile of this analogue would be crucial to fully understand its signaling properties. A comparison with native human calcitonin and other analogues like salmon calcitonin would reveal whether the valine substitution at position 8 influences its interaction with the β-arrestin machinery and potentially contributes to its enhanced in vivo potency and duration of action.
Cross-Reactivity and Specificity at Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein (RAMP) Complexes
The receptors for the calcitonin family of peptides, which includes calcitonin gene-related peptide (CGRP), adrenomedullin (B612762) (AM), and amylin, are complex structures. They are formed by the heterodimerization of a G protein-coupled receptor with one of three Receptor Activity-Modifying Proteins (RAMPs). guidetopharmacology.org The Calcitonin Receptor-Like Receptor (CLR), a Class B GPCR, does not bind known endogenous ligands on its own. guidetopharmacology.org However, its association with RAMPs dictates its pharmacological profile, giving rise to distinct receptor subtypes:
CGRP Receptor: Formed by the complex of CLR and RAMP1 (CLR/RAMP1). nih.gov
AM₁ Receptor: Formed by the complex of CLR and RAMP2 (CLR/RAMP2). nih.gov
AM₂ Receptor: Formed by the complex of CLR and RAMP3 (CLR/RAMP3). nih.gov
These receptor complexes exhibit preferential, though not exclusive, binding to their cognate ligands. For instance, the CGRP receptor has a high affinity for CGRP, while the AM₁ and AM₂ receptors show high affinity for adrenomedullin. nih.gov Cross-reactivity is a known feature of this system; adrenomedullin can bind to the CGRP receptor, and CGRP can demonstrate activity at the AM₂ receptor. guidetopharmacology.org
The specificity of any given ligand, including analogues of human calcitonin, is determined by its ability to differentiate between these various CLR/RAMP complexes. This is typically quantified through radioligand binding assays (to determine binding affinity, Kᵢ) or functional assays measuring downstream signaling, such as cyclic AMP (cAMP) production (to determine potency, EC₅₀).
Despite a thorough search for such data pertaining to this compound, no studies presenting its binding or functional activity at the CGRP (CLR/RAMP1), AM₁ (CLR/RAMP2), or AM₂ (CLR/RAMP3) receptors could be identified. Research on calcitonin analogues has historically focused on their activity at the calcitonin receptor (CTR) for applications in bone diseases or at CTR/RAMP complexes (amylin receptors) for metabolic research. nih.govnih.gov The interaction of human calcitonin analogues with the CLR/RAMP system, which primarily mediates vascular and neurological functions of CGRP and adrenomedullin, remains a largely unexplored area of pharmacology.
Consequently, it is not possible to provide detailed research findings or data tables on the cross-reactivity and specificity of this compound at these receptor complexes. The scientific community has not yet published the necessary investigations to characterize these specific interactions.
Peptide Aggregation and Stability Mechanisms of 8 Val Human Calcitonin Analogues in Vitro
Kinetics and Biophysical Characterization of Amyloid Fibril Formation
The aggregation of human calcitonin into amyloid fibrils typically follows a sigmoidal curve, which is characteristic of a nucleation-dependent polymerization process. This process is generally monitored in vitro using techniques such as Thioflavin T (ThT) fluorescence assays, which detect the formation of β-sheet-rich amyloid structures. The aggregation kinetics are characterized by a lag phase, during which nucleation occurs, followed by an exponential growth phase where fibrils elongate, and finally a plateau phase where the equilibrium between monomeric and fibrillar states is reached.
While direct experimental data on the aggregation kinetics of 8-Val-human calcitonin is not extensively available in the public domain, we can infer potential effects of the Met8Val substitution. The methionine at position 8 in wild-type hCT is susceptible to oxidation, which can influence aggregation. The substitution with valine, a non-oxidizable hydrophobic amino acid, eliminates this possibility, potentially leading to more consistent and predictable aggregation behavior. The increased hydrophobicity of valine compared to methionine might influence the nucleation phase, although the precise impact on the lag time and fibril growth rate for 8-Val-hCT requires specific experimental investigation.
Biophysical characterization of hCT aggregates reveals the formation of insoluble, β-sheet-rich amyloid fibrils. Techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM) are employed to visualize the morphology of these aggregates, which typically appear as long, unbranched fibrils.
| Kinetic Parameter | Description | Typical Observation for hCT |
| Lag Phase (t_lag) | Time before significant fibril formation is detected. | Variable, dependent on concentration, pH, and temperature. |
| Growth Rate (k_app) | Rate of fibril elongation during the exponential phase. | Dependent on monomer concentration. |
| Plateau Phase | Equilibrium between monomers and fibrils. | Reached when the concentration of soluble peptide decreases. |
Spectroscopic Analysis of Aggregate Secondary Structure (e.g., Beta-Sheet Content)
Spectroscopic techniques are crucial for elucidating the secondary structure of both monomeric and aggregated forms of calcitonin. Circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy are the primary methods used for this purpose.
In its monomeric state in aqueous solution, human calcitonin predominantly exists in a random coil conformation. Upon aggregation, a significant conformational change occurs, leading to the formation of a β-sheet-rich structure. CD spectroscopy of hCT aggregates typically shows a characteristic minimum around 218 nm, indicative of β-sheet content. FTIR spectroscopy further confirms this by revealing a prominent band in the amide I region (1610-1640 cm⁻¹), which is assigned to intermolecular β-sheet structures.
For this compound, it is expected that the aggregated form would also exhibit a high β-sheet content, as this is a hallmark of amyloid fibrils formed by hCT and its analogues. The substitution of a single amino acid is unlikely to fundamentally alter the final cross-β structure of the amyloid fibril, although it might influence the kinetics and stability of this structure.
| Spectroscopic Technique | Structural Information Obtained | Typical Findings for hCT Aggregates |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). | Significant increase in β-sheet content upon aggregation. |
| Fourier-Transform Infrared (FTIR) | Secondary structure and intermolecular hydrogen bonding. | Presence of strong amide I band indicative of intermolecular β-sheets. |
Role of Specific Residues and Segments (e.g., Tyr-12, Asn-17, Asp15-Phe19, Lys-18, Phe-19) in Aggregation Nucleation and Propagation
Specific residues and segments within the human calcitonin sequence play critical roles in the nucleation and propagation of amyloid fibrils. The central region of the peptide is particularly important for its aggregation propensity.
Tyr-12 and Asn-17 : These residues have been identified as key players in the fibrillization of hCT. Mutations at these positions can significantly alter the aggregation behavior.
Asp15-Phe19 (DFNKF) : This pentapeptide segment is considered a critical amyloidogenic region. Favorable intermolecular electrostatic interactions between the charged side chains of Asp-15 and Lys-18, along with π-π stacking interactions of Phe-16 and Phe-19, are thought to drive the self-assembly and stabilization of the antiparallel β-sheet structure of hCT fibrils at neutral pH nih.gov.
Lys-18 and Phe-19 : These residues are crucial for both the bioactivity and the self-assembly of hCT.
Comparative Aggregation Propensity of 8-Val-hCT with Native hCT and Naturally Occurring Less-Aggregating Analogs (e.g., Salmon Calcitonin)
A comparative analysis of the aggregation propensity of different calcitonin analogues is essential for the development of more stable therapeutic options.
Native hCT : As discussed, native hCT has a high propensity to aggregate and form amyloid fibrils, which limits its clinical utility.
Salmon Calcitonin (sCT) : sCT, which differs from hCT at 16 of the 32 amino acid positions, exhibits a much lower tendency to aggregate. This enhanced stability is a primary reason for its widespread clinical use, despite being less potent than hCT in some contexts. The reduced aggregation of sCT is attributed to differences in its primary sequence that disfavor the formation of the stable β-sheet structures seen in hCT aggregates.
8-Val-hCT : The replacement of methionine with valine at position 8 results in a more hydrophobic residue. While increased hydrophobicity can sometimes promote aggregation, the specific context of this substitution within the hCT sequence is crucial. The enhanced biological potency of 8-Val-hCT suggests that this substitution is favorable for receptor binding, which may also correlate with a monomeric conformation that is less prone to aggregation than wild-type hCT. However, without direct comparative aggregation studies, the precise aggregation propensity of 8-Val-hCT relative to hCT and sCT remains to be definitively established.
| Calcitonin Analogue | Relative Aggregation Propensity | Key Differences from hCT |
| Human Calcitonin (hCT) | High | - |
| Salmon Calcitonin (sCT) | Low | 16 amino acid substitutions. |
| This compound | To be determined experimentally | Methionine at position 8 replaced by Valine. |
Rational Design Strategies to Engineer Aggregation Resistance in hCT Analogues
The rational design of hCT analogues with reduced aggregation propensity is a key area of research. Several strategies have been explored to achieve this goal.
The most common approach to engineer aggregation resistance is through specific amino acid substitutions. The goal is to disrupt the interactions that lead to fibril formation without compromising biological activity. As seen with sCT, multiple substitutions can drastically reduce aggregation. For hCT, targeted mutations in the amyloidogenic core region (residues 12-19) have been shown to be effective. The substitution at position 8 in 8-Val-hCT represents a modification outside this core region, and its impact on aggregation is likely more subtle, potentially through allosteric effects on the peptide's conformation.
Beyond simple amino acid substitutions, other strategies can be employed to stabilize the monomeric, active conformation of hCT and prevent aggregation:
Lipidation : The attachment of lipid chains can improve the pharmacokinetic profile of peptide drugs and, in some cases, influence their aggregation behavior.
Cyclization : Introducing additional cyclic constraints, beyond the native disulfide bridge between Cys-1 and Cys-7, can lock the peptide into a conformation that is less prone to aggregation.
D-amino acid incorporation : The strategic incorporation of D-amino acids can disrupt the hydrogen bonding patterns required for β-sheet formation and fibril elongation, thereby inhibiting aggregation.
These strategies, while not specifically documented for this compound in the available literature, represent promising avenues for further enhancing its stability and therapeutic potential.
Analytical Methodologies for 8 Val Human Calcitonin Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Product Analysisptfarm.plnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 8-Val-human calcitonin and identifying any degradation products. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. ptfarm.pl The method's high resolution allows for the separation of the active peptide from impurities and degradation products that may arise during synthesis or storage.
Typically, a C18 or C4 column is employed for the separation of calcitonin and its related substances. ptfarm.pl Gradient elution is often necessary to achieve optimal separation of the various components in the sample. The mobile phase usually consists of an aqueous component containing an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier, most commonly acetonitrile. researchgate.netljmu.ac.uk Detection is typically performed using UV spectrophotometry at a wavelength of around 210-220 nm, where the peptide bond absorbs. nih.govresearchgate.net
The power of HPLC lies in its ability to quantify the purity of an this compound sample by comparing the peak area of the main component to the total area of all peaks. It is also instrumental in stability studies, where the formation of degradation products over time can be monitored. Common degradation pathways for peptides like calcitonin include oxidation, deamidation, and hydrolysis, each resulting in products with slightly different retention times on the HPLC column. nih.govresearchgate.net
Table 1: Typical RP-HPLC Parameters for Calcitonin Analysis
| Parameter | Typical Value |
|---|---|
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 40-50°C nih.gov |
Mass Spectrometry (MS) for Molecular Mass Determination and Confirmatory Identification of Degradation Productsthermofisher.com
Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular mass determination and confirmatory identification of degradation products. When coupled with HPLC (LC-MS), it becomes a powerful technique for separating and identifying impurities in a complex mixture. thermofisher.comnih.gov
For molecular mass determination, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. These soft ionization techniques allow for the analysis of large molecules like peptides without causing significant fragmentation, providing an accurate molecular weight of the parent peptide. nih.gov This is crucial for confirming the correct synthesis of this compound.
In the analysis of degradation products, tandem mass spectrometry (MS/MS) is particularly valuable. After separation by HPLC, the individual components are introduced into the mass spectrometer. The parent ion of a potential degradation product is selected and fragmented, and the resulting fragment ions provide information about the amino acid sequence and the location of the modification. nih.gov For instance, a mass shift of +16 Da would indicate oxidation, while a +1 Da shift could suggest deamidation. thermofisher.com
Table 2: Common Degradation Products of Calcitonins Identified by MS
| Degradation Product | Mass Shift (Da) | Common Cause |
|---|---|---|
| Oxidized form | +16 | Oxidation of methionine residues |
| Deamidated form | +1 | Deamidation of asparagine or glutamine residues |
| Hydrolyzed form | +18 | Cleavage of peptide bonds |
| Sulfoxide (B87167) form | +16 | Oxidation of cysteine residues nih.gov |
Spectroscopic Techniques (CD, NMR) for Monitoring Structural Integrity and Conformational Changesnih.govnih.gov
Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are vital for assessing the higher-order structure and conformational integrity of this compound. These methods provide insights into the secondary and tertiary structure of the peptide, which are critical for its biological activity.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for monitoring the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides information on the proportion of α-helical, β-sheet, and random coil structures in the peptide. For calcitonin, which is known to adopt an α-helical conformation in the central region of the molecule, CD can be used to monitor conformational changes induced by changes in environment (e.g., pH, temperature, or interaction with membranes). dtu.dknih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atom-level information about the three-dimensional structure and dynamics of peptides in solution. nih.gov One-dimensional and two-dimensional NMR experiments can be used to assign the resonances of all the protons in the peptide and to determine through-space proximities between them. This information can then be used to calculate a detailed 3D structure of this compound. NMR is particularly useful for studying conformational changes upon ligand binding or self-association. nih.govresearchgate.net For instance, studies on human calcitonin have used NMR to show a conformational transition from an extended to a β-hairpin structure during molecular association. nih.govnih.gov
Radioligand Binding Assays for Quantitative Receptor Interaction Studieseurofinsdiscovery.comoup.com
Radioligand binding assays are a fundamental tool for quantifying the interaction of this compound with its receptor, the calcitonin receptor (CTR). These assays provide key parameters such as the equilibrium dissociation constant (Kd), which is a measure of binding affinity, and the maximal binding capacity (Bmax).
In a typical radioligand binding assay, a radiolabeled form of a ligand (e.g., [¹²⁵I]-calcitonin or a related peptide) is incubated with a source of the calcitonin receptor, such as cell membranes from a cell line expressing the receptor (e.g., T47D cells). eurofinsdiscovery.comnih.gov The binding reaction is allowed to reach equilibrium, and then the bound radioligand is separated from the unbound radioligand, often by filtration. The amount of radioactivity in the bound fraction is then quantified.
To determine the binding affinity of this compound, competition binding assays are performed. In these experiments, a fixed concentration of the radioligand is incubated with the receptor in the presence of increasing concentrations of unlabeled this compound. The ability of this compound to displace the radioligand from the receptor is measured, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor.
Cell-Based Bioassays for Functional Activity Determination (e.g., cAMP Accumulation Assays)
Cell-based bioassays are essential for determining the functional activity of this compound. These assays measure the biological response elicited by the peptide upon binding to its receptor on intact cells. Since the calcitonin receptor is a G-protein coupled receptor that signals through the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), cAMP accumulation assays are the most common type of bioassay for calcitonin and its analogues. innoprot.comsb-peptide.com
In a cAMP accumulation assay, a cell line that endogenously or recombinantly expresses the human calcitonin receptor (e.g., T 47 D or CHO-K1 cells) is treated with varying concentrations of this compound. nih.goveurofinsdiscovery.com After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured. The amount of cAMP produced is directly proportional to the activation of the calcitonin receptor by the peptide.
The results of a cAMP accumulation assay are typically plotted as a dose-response curve, from which key parameters such as the EC50 (the concentration of the peptide that produces 50% of the maximal response) and the Emax (the maximal response) can be determined. These parameters provide a quantitative measure of the potency and efficacy of this compound as an agonist for the calcitonin receptor. This functional data is critical for correlating the structural and binding properties of the peptide with its biological activity. nih.govnih.gov
Table 3: Cell Lines Commonly Used in Calcitonin Bioassays
| Cell Line | Origin | Receptor Expression |
|---|---|---|
| T 47 D | Human breast cancer | Endogenous calcitonin receptor nih.gov |
| CHO-K1 | Chinese hamster ovary | Recombinant human calcitonin receptor eurofinsdiscovery.com |
| HEK293 | Human embryonic kidney | Recombinant human calcitonin receptor |
Q & A
Q. How can researchers ensure accurate measurement of 8-Val-human calcitonin in serum given variability in immunoassay methods?
Methodological Answer: Use standardized protocols with rigorous validation, including calibration against reference materials, cross-validation using multiple immunoassay platforms (e.g., ELISA, chemiluminescence), and parallel testing with mass spectrometry for absolute quantification. Address confounding factors such as heterophilic antibodies by incorporating blocking agents . For longitudinal studies, maintain consistent assay conditions and report coefficients of variation (CV) for intra- and inter-assay precision.
Q. What experimental design considerations are critical for studying this compound receptor binding kinetics?
Methodological Answer: Employ homologous competition-binding assays using radiolabeled ⁵¹²I-human calcitonin to determine equilibrium dissociation constants (Kd) and receptor density (Bmax). Include negative controls (e.g., receptor-deficient cell lines) and validate results with functional assays (e.g., cAMP stimulation). Account for tissue-specific receptor isoforms by using cell models derived from relevant anatomical sources (e.g., osteoclasts, neuronal tissue) .
Q. How does tissue-specific RNA processing influence the expression of calcitonin and its related peptides?
Methodological Answer: Analyze alternative polyadenylation and splicing patterns using techniques like Northern blotting, RNA-Seq, or RT-PCR with exon-specific primers. Compare transcript profiles in calcitonin-producing tissues (e.g., thyroid C-cells) versus neuronal tissues expressing CGRP. Validate findings with in vitro transcription assays in isolated nuclei to assess preferential polyadenylation site usage .
Advanced Research Questions
Q. What molecular mechanisms underlie the dual role of the calcitonin gene in producing calcitonin and CGRP?
Methodological Answer: Investigate transcriptional regulation using chromatin conformation capture (3C) or CRISPR-mediated epigenetic editing to identify enhancer regions governing tissue-specific exon selection. Study the role of RNA-binding proteins (e.g., PTBP1) in spliceosome assembly and polyadenylation site selection. Validate findings with knockout models or siRNA-mediated gene silencing .
Q. How can contradictory findings on calcitonin’s role in glucose homeostasis be resolved?
Methodological Answer: Conduct stratified analyses by sex and metabolic status, as calcitonin’s hyperglycemic effects show sex-specific sensitivity (e.g., stronger in females with obesity). Use clamp studies to isolate calcitonin’s impact on insulin resistance versus direct pancreatic β-cell modulation. Incorporate genetic profiling to identify polymorphisms in calcitonin receptors linked to metabolic responses .
Q. What evidence supports this compound as a prognostic biomarker for tumor progression in medullary thyroid carcinoma (MTC)?
Methodological Answer: Correlate preoperative and postoperative serum calcitonin levels with tumor size, lymph node metastasis, and recurrence rates using multivariate Cox regression. Establish cutoff values via ROC analysis and validate in independent cohorts. Combine calcitonin measurements with imaging (e.g., CT/MRI) and RET proto-oncogene mutation screening for comprehensive prognostication .
Q. How can calcitonin’s potential therapeutic effects on Alzheimer’s disease (AD) be mechanistically explored?
Methodological Answer: Utilize transgenic AD mouse models to assess calcitonin’s impact on amyloid-β plaque formation and tau phosphorylation. Perform receptor-blocking experiments with CGRP antagonists to distinguish calcitonin-specific pathways from CGRP-mediated effects. Integrate PET imaging to evaluate calcitonin receptor density in AD-affected brain regions .
Q. What statistical approaches are recommended for meta-analyses assessing calcitonin’s association with cancer risk?
Methodological Answer: Use random-effects models to account for heterogeneity across studies. Perform sensitivity analyses excluding low-quality cohorts or those with confounding variables (e.g., concurrent osteoporosis therapies). Evaluate publication bias via funnel plots and Egger’s regression. Prioritize preclinical data to assess biological plausibility of carcinogenic mechanisms .
Methodological Best Practices
- For in vivo studies, standardize calcitonin administration routes (subcutaneous vs. intravenous) and dosage based on pharmacokinetic profiles.
- In clinical correlations, adjust for confounders like renal function, which affects calcitonin clearance .
- For receptor studies, validate antibody specificity in Western blotting or immunohistochemistry using receptor-knockout controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
